molecular formula C9H20N2O B13931409 4-Piperidinol, 1-(2-amino-2-methylpropyl)-

4-Piperidinol, 1-(2-amino-2-methylpropyl)-

Cat. No.: B13931409
M. Wt: 172.27 g/mol
InChI Key: PECASCHBOVVUBC-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(2-amino-2-methylpropyl)- is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . . This compound is part of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidines are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the activation of hydroxyl groups in amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy can be applied to the synthesis of functionalized piperidines.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(2-amino-2-methylpropyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction may produce piperidine derivatives with different substituents .

Scientific Research Applications

4-Piperidinol, 1-(2-amino-2-methylpropyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Piperidinol, 1-(2-amino-2-methylpropyl)- include:

Uniqueness

What sets 4-Piperidinol, 1-(2-amino-2-methylpropyl)- apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical agents .

Properties

IUPAC Name

1-(2-amino-2-methylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10)7-11-5-3-8(12)4-6-11/h8,12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECASCHBOVVUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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